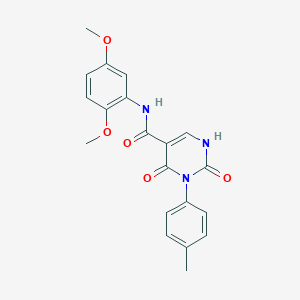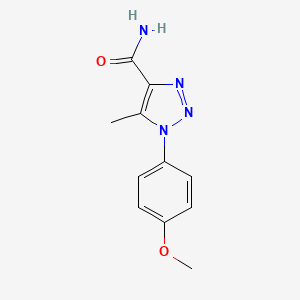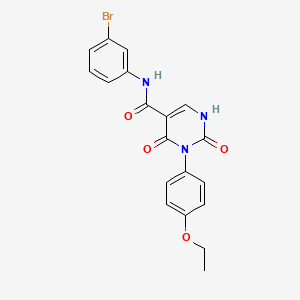![molecular formula C21H17N3O3S B11295809 N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11295809.png)
N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a benzyl group, a thiophene ring, and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors. The thiophene ring is then introduced via a coupling reaction. Finally, the benzyl group is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Aplicaciones Científicas De Investigación
N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-phenylpyrimidin-4-amine: This compound has a similar benzyl group but features a pyrimidine ring instead of the oxadiazole and thiophene rings.
N-benzyl-2-phenoxyacetamide: This compound lacks the thiophene and oxadiazole rings, making it structurally simpler.
Uniqueness
N-benzyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. These rings can participate in various interactions, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C21H17N3O3S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-benzyl-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H17N3O3S/c25-19(22-13-15-6-2-1-3-7-15)14-26-17-9-4-8-16(12-17)20-23-21(27-24-20)18-10-5-11-28-18/h1-12H,13-14H2,(H,22,25) |
Clave InChI |
UKBDXGWSDCVFOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11295735.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11295739.png)
![5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11295753.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11295754.png)
![Methyl 2-({[3-(4-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11295757.png)
![5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295768.png)
![N~4~-(2,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295771.png)
![1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295778.png)

![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295788.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11295790.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide](/img/structure/B11295792.png)
